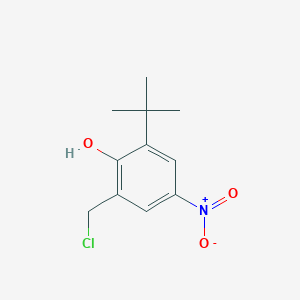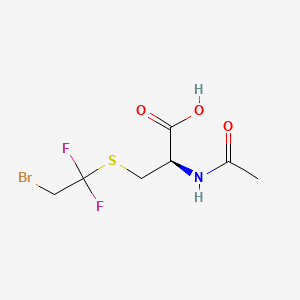
acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol is a complex organic compound that features a selenan ring structure. This compound is notable for its unique combination of a selenan ring with a chlorophenyl group, making it an interesting subject for chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol typically involves multiple steps, including the formation of the selenan ring and the introduction of the chlorophenyl group. Common synthetic routes may involve:
Formation of the Selenan Ring: This can be achieved through a series of cyclization reactions, often using selenium-containing reagents.
Introduction of the Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and coupling reactions to attach the chlorophenyl group to the selenan ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol can undergo various chemical reactions, including:
Oxidation: The selenan ring can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenan ring to its corresponding selenide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include selenoxide, selenone, selenide derivatives, and various substituted chlorophenyl compounds.
科学的研究の応用
Acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying selenan chemistry.
Biology: The compound’s unique structure makes it a candidate for studying selenium’s biological roles and interactions.
Industry: Used in the development of new materials and catalysts due to its unique chemical properties.
作用機序
The mechanism of action of acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The selenan ring can participate in redox reactions, influencing cellular oxidative stress levels. The chlorophenyl group may interact with specific protein targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Selenan Derivatives: Compounds with similar selenan ring structures but different substituents.
Chlorophenyl Compounds: Compounds with chlorophenyl groups but different core structures.
Uniqueness
Acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol is unique due to its combination of a selenan ring and a chlorophenyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
77270-34-9 |
|---|---|
分子式 |
C15H21ClO3Se |
分子量 |
363.7 g/mol |
IUPAC名 |
acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol |
InChI |
InChI=1S/C13H17ClOSe.C2H4O2/c1-13(2)8-11(15)7-12(16-13)9-3-5-10(14)6-4-9;1-2(3)4/h3-6,11-12,15H,7-8H2,1-2H3;1H3,(H,3,4)/t11-,12-;/m0./s1 |
InChIキー |
QKQYZDRZEGLRPK-FXMYHANSSA-N |
異性体SMILES |
CC(=O)O.CC1(C[C@H](C[C@H]([Se]1)C2=CC=C(C=C2)Cl)O)C |
正規SMILES |
CC(=O)O.CC1(CC(CC([Se]1)C2=CC=C(C=C2)Cl)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


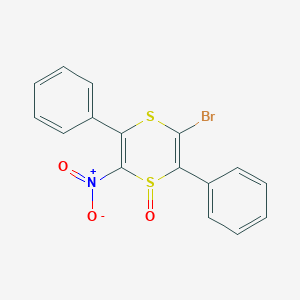
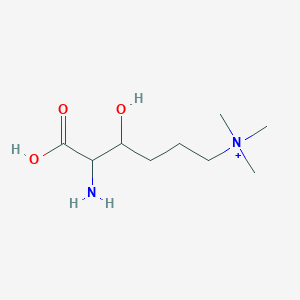

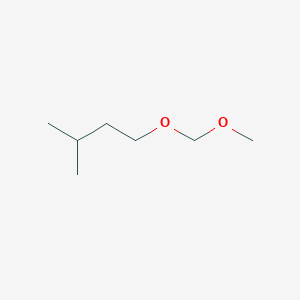
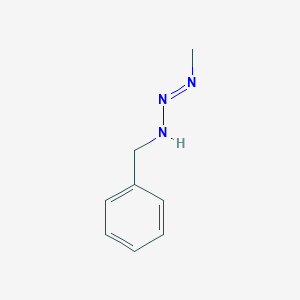

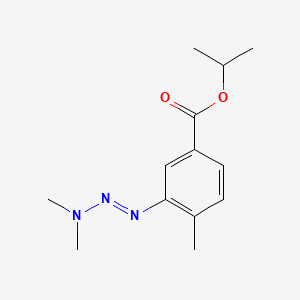
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
